molecular formula C17H16F3N B11591446 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole

Cat. No.: B11591446
M. Wt: 291.31 g/mol
InChI Key: FXQITFUTBSTFNK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5,6-Dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole is unique due to its isoindole structure combined with a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16F3N

Molecular Weight

291.31 g/mol

IUPAC Name

5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,3-dihydroisoindole

InChI

InChI=1S/C17H16F3N/c1-11-6-13-9-21(10-14(13)7-12(11)2)16-5-3-4-15(8-16)17(18,19)20/h3-8H,9-10H2,1-2H3

InChI Key

FXQITFUTBSTFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(F)(F)F)C=C1C

Origin of Product

United States

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